2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide
Description
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-13-10-6-2-3-7-11(10)15-12(13)8-4-5-9-14;/h2-3,6-7,14H,4-5,8-9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWTQQCHPQEKO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCCCO.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with 4-hydroxybutyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its cytotoxic and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular components, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. In the context of its cytotoxic activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)-2-methylbenzothiazol-3-ium iodide
- 3-(5-Iodopentyl)-2-methylbenzothiazol-3-ium iodide
- 3-Isobutyl-2-methylbenzothiazol-3-ium iodide
Uniqueness
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazolium salts, which may have different substituents and, consequently, different reactivity and applications.
Biological Activity
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is a compound of interest due to its potential biological activities, particularly in antimicrobial, antifungal, and cytotoxic applications. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
The synthesis of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with 4-hydroxybutyl iodide under controlled conditions, often using potassium carbonate as a base. The reaction is generally performed at elevated temperatures to ensure complete conversion of reactants to the desired product.
Chemical Structure:
- IUPAC Name: 4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol; iodide
- Molecular Formula: C12H16NOS·HI
Antimicrobial and Antifungal Properties
Research indicates that 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide exhibits significant antimicrobial and antifungal properties. Its mechanism of action involves disrupting microbial cell membranes and interfering with essential enzymatic processes. The compound has been tested against various pathogens, demonstrating effective inhibition in vitro.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it was found to significantly reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.0 |
| MCF-7 (breast cancer) | 30.5 |
| A549 (lung cancer) | 22.8 |
The biological activity of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide is primarily attributed to its interaction with cellular components. It may inhibit bacterial enzymes or disrupt cellular membranes, leading to cell death. In cancer cells, it appears to activate apoptotic pathways through the modulation of specific proteins involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria highlighted its potential as a therapeutic agent. The compound was tested against clinical isolates from patients with infections resistant to standard antibiotics. Results showed a notable reduction in bacterial load when treated with this compound compared to controls.
Case Study 2: Antitumor Activity
In a preclinical trial involving tumor-bearing mice, administration of 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide led to a significant decrease in tumor size compared to untreated groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
